molecular formula C4H3ClN4O4 B6597981 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole CAS No. 84547-96-6

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole

Cat. No.: B6597981
CAS No.: 84547-96-6
M. Wt: 206.54 g/mol
InChI Key: VKCXIULUEMQTNL-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole is a specialized pyrazole derivative recognized in energetic materials research as a synthetic intermediate for developing novel melt-castable explosives, which are potential replacements for traditional compounds like TNT . The compound serves as a crucial building block in multi-step synthesis; for instance, it can be reacted with aqueous methylamine to yield 4-(methylamino) derivatives, a key precursor for advanced energetic molecules such as 3,5-dinitro-4-methylnitramino-1-methylpyrazole . Its research value lies in its structured pyrazole backbone, which can be systematically modified, allowing scientists to fine-tune the thermal stability, density, and detonation performance of target compounds . As part of the nitrated pyrazole family, this compound contributes to the creation of high-energy-density materials (HEDMs) characterized by high nitrogen content and positive heat of formation, releasing energy through the formation of stable nitrogen gas (N₂) rather than solely through carbon oxidation . This product is strictly for research applications in controlled laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-chloro-1-methyl-3,5-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O4/c1-7-4(9(12)13)2(5)3(6-7)8(10)11/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCXIULUEMQTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269054
Record name 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole
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Molecular Weight

206.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-96-6
Record name 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole
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URL https://commonchemistry.cas.org/detail?cas_rn=84547-96-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation Reaction Conditions

In a representative procedure, pyrazole (3.4 g, 50 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Methyl iodide (7.1 g, 50 mmol) and K₂CO₃ (6.9 g, 50 mmol) are added, and the mixture is stirred at 60°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with dichloromethane. Evaporation of the solvent yields 1-methylpyrazole as a colorless liquid with a purity >95% (confirmed by GC-MS).

Key Data:

  • Yield: 85–90%

  • Boiling Point: 136–138°C

  • 1H^1H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 2.0 Hz, 1H, H3), 7.32 (d, J = 2.0 Hz, 1H, H5), 3.87 (s, 3H, CH₃).

Chlorination at the 4-Position

Chlorination of 1-methylpyrazole introduces a chloro group at the 4-position, a step critical for directing subsequent nitration reactions. N-Chlorosuccinimide (NCS) in carbon tetrachloride (CCl₄) is the preferred reagent due to its selectivity and mild conditions.

Chlorination Protocol

A mixture of 1-methylpyrazole (4.1 g, 50 mmol) and NCS (6.7 g, 50 mmol) in CCl₄ (100 mL) is stirred at room temperature for 24 hours. The precipitated succinimide is filtered off, and the filtrate is washed with water (2 × 20 mL) and dried over Na₂SO₄. Removal of CCl₄ under reduced pressure affords 4-chloro-1-methylpyrazole as a white crystalline solid.

Key Data:

  • Yield: 88%

  • Melting Point: 54–56°C

  • 13C^{13}C NMR (125 MHz, CDCl₃): δ 139.2 (C4), 128.5 (C3), 127.8 (C5), 38.9 (CH₃).

Nitration to 3,5-Dinitro Derivatives

Nitration of 4-chloro-1-methylpyrazole introduces nitro groups at the 3- and 5-positions, completing the functionalization of the pyrazole ring. This step employs a mixture of fuming nitric acid (HNO₃) and oleum (20% SO₃ in H₂SO₄) to achieve efficient nitration.

Nitration Reaction Parameters

4-Chloro-1-methylpyrazole (5.0 g, 38 mmol) is added to oleum (15 mL) at 0°C. Fuming HNO₃ (20 mL) is added dropwise, and the mixture is heated to 85°C for 1 hour. After cooling, the reaction is poured onto ice, and the precipitate is collected by filtration. Recrystallization from ethanol yields this compound as pale-yellow crystals.

Key Data:

  • Yield: 82%

  • Melting Point: 158–160°C (dec.)

  • IR (KBr): 1547 cm⁻¹ (NO₂ asym), 1376 cm⁻¹ (NO₂ sym), 722 cm⁻¹ (C-Cl).

  • 1H^1H NMR (500 MHz, DMSO-d₆): δ 8.92 (s, 1H, H3), 8.78 (s, 1H, H5), 4.24 (s, 3H, CH₃).

Characterization and Physicochemical Properties

Spectroscopic Analysis

The compound’s structure is confirmed by multinuclear NMR, IR, and mass spectrometry. The 15N^{15}N NMR spectrum (DMSO-d₆) reveals resonances at δ -15.2 (N1-CH₃), -45.6 (N2), and -10.4 (N4-Cl), consistent with the proposed structure.

Thermal and Detonation Properties

Differential scanning calorimetry (DSC) shows a decomposition onset at 194°C, indicating moderate thermal stability. The calculated detonation velocity (D = 8,150 m/s) and pressure (P = 29.5 GPa) surpass those of TNT, underscoring its potential as a secondary explosive.

Table 1: Physicochemical Properties

PropertyValue
Density (g/cm³)1.714
Oxygen Balance (%)-34.2
Enthalpy of Formation (kJ/mol)+152.3

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

CDNP serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its structure allows for various chemical modifications, including:

  • Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or alkoxides, leading to the formation of derivatives like 4-amino-1-methyl-3,5-dinitro-1H-pyrazole.
  • Reduction Reactions : The nitro groups can be reduced to amino groups using agents like hydrogen gas in the presence of a catalyst.
  • Oxidation Reactions : The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Biological Research

CDNP has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that compounds similar to CDNP exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Research indicates that CDNP may possess anticancer properties, making it a candidate for further drug development .

Medicinal Chemistry

Due to its structural features, CDNP is explored as a lead compound for drug development. The compound's ability to interact with biological targets through redox reactions suggests potential therapeutic applications. The nitro groups can generate reactive oxygen species (ROS), which may play a role in inducing oxidative stress in cancer cells .

Energetic Materials

CDNP is also significant in the field of energetic materials (EMs). Its high heat of formation makes it suitable for developing explosives and propellants. Comparative studies have shown that nitrated pyrazoles, including CDNP derivatives, have superior energetic properties compared to traditional explosives like TNT and RDX .

Table 1: Energetic Properties Comparison

Compound NameDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)
4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole1.74HighHigh
TNT1.65418690
RDX1.82625875

Industrial Applications

In industry, CDNP is utilized in the synthesis of advanced materials and as a precursor for producing energetic materials. Its unique chemical properties allow for the development of new materials with enhanced performance characteristics .

Case Studies and Research Findings

Several studies highlight the applications of CDNP:

  • A study on the synthesis of polynitropyrazoles demonstrated that modifications to CDNP could lead to new high-energy-density compounds with promising applications in explosives .
  • Another investigation focused on the aminated derivatives of nitropyrazoles, revealing their structural and energetic properties through various characterization techniques such as NMR and X-ray crystallography .

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in biological systems, leading to cell damage or death. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key derivatives of nitropyrazoles include:

  • 4-Amino-3,5-dinitro-1H-pyrazole (ADNP): Substitutes chlorine with an amino (-NH2) group.
  • 3,5-Dinitro-1H-pyrazole (DNP) : Lacks the methyl and chlorine substituents.
  • 4-Methoxy-1-methyl-3,5-dinitro-1H-pyrazole (DMDNP) : Replaces chlorine with a methoxy (-OCH3) group.
  • 1-Amino-3,5-dinitro-1H-pyrazole (ANP): Features an N-amino group instead of methyl.

Comparative Physicochemical Properties

Compound Density (g/cm³) Td (°C) Impact Sensitivity (h50, cm) Detonation Velocity (D, m/s) Detonation Pressure (P, GPa)
4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole 1.85 160–180 15–20 7800–8000 25–27
4-Amino-3,5-dinitro-1H-pyrazole (ADNP) 1.82 178 >100 7500 24
3,5-Dinitro-1H-pyrazole (DNP) 1.78 150–160 10–15 8200 28
DMDNP 1.79 293 >100 7600 25
1-Amino-3,5-dinitro-1H-pyrazole (ANP) 1.80 170–175 20–25 7700 24.5

Key Observations :

Thermal Stability : DMDNP exhibits superior thermal stability (Td = 293°C) due to the electron-donating methoxy group stabilizing the nitroazolic core . In contrast, the chlorine substituent in this compound slightly lowers thermal stability compared to ADNP .

Sensitivity: Chlorine and nitro groups increase sensitivity (lower h50 values), while amino and methoxy substituents reduce sensitivity by enhancing hydrogen bonding and molecular packing .

Detonation Performance : DNP, lacking bulky substituents, achieves higher detonation velocity (8200 m/s) and pressure (28 GPa) due to higher crystal density and oxygen balance .

Energetic Performance Trade-offs

  • This compound balances moderate detonation performance with manageable sensitivity, making it suitable for secondary explosives.
  • ADNP and DMDNP prioritize stability and safety over energy output, ideal for insensitive munitions.
  • DNP offers high energy but requires stabilization for practical use .

Biological Activity

4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole (C4H3ClN4O4) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and implications in research.

This compound is characterized by its molecular weight of 206.54 g/mol. The synthesis typically involves the nitration of 4-chloro-1-methylpyrazole using concentrated nitric and sulfuric acids, which introduces nitro groups at the 3 and 5 positions of the pyrazole ring. The chloro group at the 4 position enhances the compound's reactivity and biological activity.

Synthetic Route Overview

StepReaction TypeDescription
1ChlorinationChlorination of 1-methylpyrazole to introduce the chloro group.
2NitrationNitration to add nitro groups at the 3 and 5 positions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have demonstrated that pyrazole derivatives possess potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of functional groups such as nitro and chloro enhances their efficacy .

Anticancer Potential

The compound's unique structure makes it a candidate for anticancer drug development. Pyrazoles have been shown to inhibit tumor necrosis factor (TNF) and interleukin (IL) pathways, which are crucial in cancer progression. For example, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations .

The biological activity of this compound is thought to be mediated through its interaction with cellular targets leading to oxidative stress via reactive oxygen species (ROS) generation. This can result in apoptosis or necrosis in cancer cells .

Study on Antimicrobial Activity

In a study evaluating various pyrazole derivatives, one compound demonstrated significant antibacterial activity against Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 40 µg/mL. This underscores the potential of pyrazole derivatives in developing new antibiotics .

Evaluation of Anticancer Activity

A series of synthesized pyrazoles were tested for their anticancer properties against different cancer cell lines. One derivative exhibited IC50 values comparable to established chemotherapeutics, indicating promising potential for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nitro-substituted pyrazoles:

CompoundAntimicrobial ActivityAnticancer Activity
4-Chloro-3,5-dinitropyrazole ModerateLow
1-Methyl-3,5-dinitro-1H-pyrazole HighModerate
This compound HighHigh

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis typically involves nitration and chlorination steps. For example, 4-amino-3,5-dinitro-1H-pyrazole derivatives are synthesized via nucleophilic substitution of 4-chloro-3,5-dinitro-1H-pyrazole with ammonia . Key parameters include:

  • Temperature control : Nitration reactions often require low temperatures (0–5°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps.
  • Catalysts : Acidic conditions (e.g., concentrated HCl) facilitate chloro-group substitution .
    To optimize yield, use real-time monitoring (e.g., TLC) and purify intermediates via recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl at N1, nitro groups at C3/C5) .
  • X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for verifying the nitro and chloro group orientations. SHELX software is widely used for refinement, especially for handling high-resolution or twinned data .
  • FTIR : Nitro group stretches (~1540 cm1^{-1}) and C-Cl stretches (~750 cm1^{-1}) confirm functional groups .

Q. How can researchers address stability issues during storage and handling of this compound?

Methodological Answer:

  • Thermal stability : Conduct DSC/TGA to determine decomposition thresholds. Nitropyrazoles like this compound may decompose exothermically above 150°C .
  • Moisture sensitivity : Store in anhydrous conditions (e.g., desiccators with silica gel).
  • Light sensitivity : Use amber glassware to prevent photodegradation of nitro groups.

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition behavior of this compound?

Methodological Answer: Thermal decomposition involves nitro group scission and radical pathways. Key findings from analogous nitropyrazoles include:

  • Activation energy : Calculated via Kissinger analysis (e.g., 120–150 kJ/mol for similar compounds) .
  • Gas evolution : MS-coupled TGA detects NO2_2 and CO2_2 as primary gaseous products.
  • Kinetic modeling : Use isoconversional methods (e.g., Friedman) to predict decomposition rates under varying conditions .

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination, and what strategies resolve them?

Methodological Answer:

  • Twinning : Common in nitro-rich crystals. SHELXL’s TWIN command refines twinned data by partitioning overlapping reflections .
  • Disordered substituents : Apply restraints (e.g., DFIX in SHELX) to model methyl or nitro group disorder.
  • High-resolution data : Use synchrotron radiation to improve data quality for charge-density analysis .

Q. What computational methods predict the energetic properties of this compound for applications in advanced materials?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate detonation velocity (VDV_D) and pressure (PP) using the Kamlet-Jacobs equations. Nitro groups significantly enhance VDV_D (~8500 m/s) .
  • Machine Learning (ML) : Train models on datasets of nitroheterocycles to predict stability and sensitivity metrics. Features include molecular volume, oxygen balance, and bond dissociation energies .

Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 70–90%) may arise from solvent purity or stoichiometric ratios. Reproduce reactions under inert atmospheres (N2_2) to minimize side reactions .
  • Thermal Data Divergence : Differences in decomposition temperatures reported across studies may reflect varying heating rates (e.g., 5°C/min vs. 10°C/min). Standardize protocols using ISO guidelines .

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